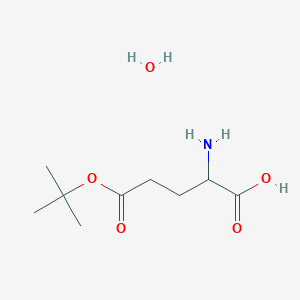![molecular formula C22H21ClN2O4 B12497163 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンは、そのユニークな化学構造と様々な分野における潜在的な用途により注目を集めている複雑な有機化合物です。この化合物は、インドール、モルホリン、クロロフェノキシ基を組み合わせたもので、その独特の性質と反応性を特徴としています。
準備方法
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンの合成は、中間体の調製から始まる複数のステップを含みます。一般的な合成経路の1つは、4-クロロフェノールとエチレンオキシドを反応させて2-(4-クロロフェノキシ)エタノールを生成することです。この中間体は、酸性条件下でインドール-3-カルボアルデヒドと反応させて、1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-カルボアルデヒドを生成します。 最後のステップは、この中間体をモルホリンとオキサリルクロリドと反応させて目的化合物を生成することです .
この化合物の工業生産方法は、収率と純度を高めるために、温度、圧力、触媒などの反応条件の最適化を含みます。大規模合成には、連続フローリアクターや高度な精製技術の使用も必要になる場合があります。
化学反応解析
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることができ、対応するカルボン酸やケトンを生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いた還元反応により、この化合物をアルコールやアミンに変換することができます。
置換: 求核置換反応は、クロロフェノキシ基で起こり、アミンやチオールなどの求核剤が塩素原子を置換します。
縮合: この化合物は、アルデヒドやケトンとの縮合反応に参加して、より大きく、より複雑な分子を形成することができます。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、ジクロロメタンやエタノールなどの溶媒、-10°Cから100°Cの制御された温度が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、通常、官能基が修飾された誘導体を含みます。
科学研究への応用
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンは、いくつかの科学研究の用途があります。
化学: この化合物は、医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素活性や受容体結合などの生物学的プロセスを研究するためのプローブとして役立ちます。
医学: この化合物は、抗炎症、抗がん、抗菌作用などの潜在的な治療的用途があります。
化学反応の分析
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
科学的研究の応用
1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンの作用機序は、特定の分子標的や経路との相互作用に関係しています。インドール部分は、受容体や酵素に結合し、それらの活性を調節することができます。クロロフェノキシ基は、化合物の親油性を高め、細胞膜を通過しやすくします。モルホリン環は、様々な生体分子と相互作用し、それらの機能に影響を与えます。 全体的に、この化合物の効果は、受容体結合、酵素阻害、細胞経路の調節の組み合わせによって仲介されます .
類似化合物の比較
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンに類似した化合物には、次のようなものがあります。
1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-カルボアルデヒド: 目的化合物の合成における中間体で、類似した構造的特徴を有していますが、モルホリン基とオキサリル基がありません。
2-(4-クロロフェノキシ)エタノール: クロロフェノキシ基を持つより単純な化合物で、合成の出発物質として使用されます。
インドール-3-カルボアルデヒド: インドール部分を有する別の中間体で、様々なインドール誘導体の合成に使用されます。
1-{1-[2-(4-クロロフェノキシ)エチル]-1H-インドール-3-イル}-2-(モルホリン-4-イル)エタン-1,2-ジオンのユニークさは、異なる化学的および生物学的特性を与える官能基の組み合わせにあります .
類似化合物との比較
Similar compounds to 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione include:
1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde: An intermediate in the synthesis of the target compound, with similar structural features but lacking the morpholine and oxalyl groups.
2-(4-chlorophenoxy)ethanol: A simpler compound with the chlorophenoxy group, used as a starting material in the synthesis.
Indole-3-carboxaldehyde: Another intermediate with the indole moiety, used in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C22H21ClN2O4 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
1-[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C22H21ClN2O4/c23-16-5-7-17(8-6-16)29-14-11-25-15-19(18-3-1-2-4-20(18)25)21(26)22(27)24-9-12-28-13-10-24/h1-8,15H,9-14H2 |
InChIキー |
DLTDMZSAHHNPQY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497084.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)
![diethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)propanedioate](/img/structure/B12497104.png)
![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)


![N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
